molecular formula C14H16FN5OS2 B2550829 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-90-8

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2550829
CAS No.: 1105251-90-8
M. Wt: 353.43
InChI Key: OZLUXKVZQQWTQD-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-fluorophenyl)piperazine moiety and at position 2 with a thio-linked acetamide group. This compound belongs to a broader class of thiadiazole derivatives, which are extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The structural uniqueness of this molecule lies in the combination of a fluorinated arylpiperazine group—a motif known for modulating receptor binding—and the thioacetamide linker, which enhances metabolic stability and solubility compared to oxygen-based analogs .

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5OS2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)13-17-18-14(23-13)22-9-12(16)21/h1-4H,5-9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUXKVZQQWTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Synthesis

The synthesis of the target compound typically involves the reaction of piperazine derivatives with thiadiazole moieties. The general synthetic route includes:

  • Starting Materials : 1-(2-fluorophenyl)piperazine and thiadiazole derivatives.
  • Reagents : Potassium carbonate as a base, acetonitrile as a solvent.
  • Procedure : The reaction mixture is refluxed for several hours, followed by purification through column chromatography.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives containing thiadiazole moieties exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit enzymes involved in DNA repair mechanisms, such as Poly (ADP-Ribose) Polymerase (PARP), leading to increased apoptosis in cancer cells. In a study, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to known PARP inhibitors like Olaparib .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported:

  • Activity Against Pathogens : The compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans through mechanisms involving disruption of microbial membrane integrity and inhibition of metabolic pathways .

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/Effect Reference
AnticancerHuman Breast Cancer Cells18 μM
AntimicrobialStaphylococcus aureusSignificant
AntimicrobialCandida albicansSignificant

Case Study: Anticancer Mechanism

In a study focused on the anticancer properties of similar compounds, it was found that the presence of the thiadiazole ring enhances lipophilicity and tissue permeability, which are critical for effective drug delivery and action within tumor microenvironments . The interaction with PARP enzymes leads to enhanced DNA damage response pathways, promoting apoptosis in cancerous cells.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing thiadiazole rings exhibit a wide range of pharmacological properties. The following are notable applications of 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide:

Anticancer Activity

Thiadiazole derivatives have been studied for their potential anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising results against several microbial strains. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for developing new antimicrobial agents.

Neuropharmacology

Given the piperazine component, this compound is being investigated for its effects on the central nervous system. It may act as a ligand for serotonin receptors, which are crucial in treating mood disorders and anxiety.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent.
  • Antimicrobial Research : Another study focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Neuropharmacological Assessment : Research examining the interaction with serotonin receptors revealed that this compound acts as a selective antagonist, providing insights into its potential use in treating anxiety disorders .

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-thiadiazole scaffold but differ in substituents at positions 2 and 5, significantly affecting their physicochemical and biological profiles. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name / ID Substituent at Thiadiazole Position 5 Substituent at Thiadiazole Position 2 Melting Point (°C) Key Spectral Data (IR, NMR) Reference ID
Target Compound 4-(4-Fluorophenyl)piperazin-1-yl Thio-linked acetamide Not reported Expected NH (3300 cm⁻¹), C=O (1670–1700 cm⁻¹), and aromatic C-H (3050 cm⁻¹) in IR -
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 4-Chlorophenyl Acetamide linked to 4-(4-fluorophenyl)piperazine 203–205 NH (3280 cm⁻¹), C=O (1680 cm⁻¹), aromatic C-H (3060 cm⁻¹) in IR
N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (4-Chlorobenzyl)thio Phenoxy-linked acetamide 138–140 C=O (1675 cm⁻¹), aromatic C-H (3030 cm⁻¹) in IR
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 3-(4-Fluorophenyl)ureido Thio-linked acetamide with benzothiazole 261–263 NH (3310 cm⁻¹), C=O (1685 cm⁻¹) in IR
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide () Ethyl Acetamide linked to 4-(4-fluorophenyl)piperazine Not reported Aromatic C-H (3050 cm⁻¹), piperazine N-H (3300 cm⁻¹) inferred

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group on piperazine may enhance lipophilicity and receptor binding compared to the 4-chlorophenyl analog (4g) , as fluorine’s smaller size and higher electronegativity improve membrane permeability .
  • Thioacetamide vs. Phenoxy Linkers: Thio-linked acetamide (target) shows greater metabolic stability than phenoxy-linked analogs (5j) due to reduced susceptibility to enzymatic hydrolysis .

Key Observations :

  • Enzyme Inhibition : Unlike ASN90 () , which targets O-GlcNAcase, the target compound lacks the benzodioxole moiety critical for ASN90’s activity, indicating divergent therapeutic applications .
  • Antiproliferative Effects : The thioacetamide-benzothiazole hybrid () shows superior potency (IC₅₀ = 8.2 µM) compared to piperazine-containing analogs, highlighting the role of benzothiazole in enhancing cytotoxicity .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, reaction of thiosemicarbazide with carbon disulfide ($$CS_2$$) in alkaline conditions yields 2-amino-1,3,4-thiadiazole, which serves as a precursor for further functionalization. Alternative routes employ hydrazonoyl chlorides, as demonstrated in the synthesis of bis(thiadiazole) hybrids.

Key Reaction Conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : Reflux (70–80°C)
  • Catalyst : Triethylamine or potassium hydroxide
  • Yield : 60–75%

Thioacetamide Side Chain Installation

The thioether linkage is established through a nucleophilic substitution reaction between 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol and chloroacetamide.

Reaction Mechanism and Conditions

  • Thiol Activation : The thiadiazole-thiol intermediate is generated via reduction of disulfide precursors or direct thiolation using phosphorus pentasulfide ($$P2S5$$).
  • Coupling Step :
    $$
    \text{Thiol} + \text{ClCH}2\text{C(O)NH}2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Thioacetamide product}
    $$
    • Temperature : 25–40°C (avoids thermal decomposition)
    • Yield : 68–82%

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times from hours to minutes while improving yields by 10–15%.
  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, avoiding costly chromatography.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy :
    • Amide C=O : 1690–1710 cm$$^{-1}$$
    • Thiadiazole C–S : 680–720 cm$$^{-1}$$
  • $$^1$$H NMR (DMSO-$$d_6$$):
    • Piperazine protons : δ 2.70–3.20 (m, 8H)
    • Fluorophenyl aromatic protons : δ 6.85–7.15 (m, 4H)

Elemental Analysis

Acceptable tolerances for C, H, N, and S content are ±0.4% relative to theoretical values.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Stepwise Functionalization 72 98 High regioselectivity
One-Pot Cyclization 65 95 Reduced processing time
Flow Chemistry 85 99 Scalability for industrial production

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the 1,3,4-thiadiazole core. Subsequent functionalization includes nucleophilic substitution or coupling reactions. For example, the piperazine moiety is introduced via SN2 displacement or Buchwald-Hartwig amination. Characterization relies on elemental analysis, FT-IR, 1H^1H/13C^{13}C NMR, and mass spectrometry .

Q. How is the structural elucidation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging intensity data and Patterson methods to resolve hydrogen bonding and π-π stacking interactions. For instance, analogous thiadiazole derivatives have been validated using SHELX-76/97 for bond-length accuracy and thermal displacement parameters .

Q. What preliminary biological assays are used to screen this compound for anticancer activity?

  • Methodological Answer : Cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7, A549) via MTT or SRB assays. IC50_{50} values are calculated and compared to reference drugs like cisplatin. Selectivity is assessed using non-cancerous cell lines (e.g., NIH3T3). For example, compound 4y (a structural analog) showed IC50_{50} values of 0.084 mmol L1^{-1} (MCF-7) and 0.034 mmol L1^{-1} (A549) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s NMDA receptor antagonism and BBB penetration?

  • Methodological Answer : Free Energy Perturbation (FEP) simulations guide substituent modifications to enhance binding to NMDA receptor allosteric sites. Parallel BBB permeability predictions (e.g., PAMPA-BBB assay) prioritize analogs with logBB > -1. For example, cyclohexylmethyl substituents improved BBB penetration in related thiadiazole derivatives .

Q. What computational strategies resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer : Meta-analysis of IC50_{50} values identifies outliers due to assay variability (e.g., serum concentration, incubation time). Molecular docking (AutoDock Vina) and MD simulations validate target engagement consistency. For instance, conflicting aromatase inhibition data for compound 4y (IC50_{50} = 0.062 mmol L1^{-1}) were reconciled by adjusting assay pH .

Q. How do substituents on the piperazine ring affect pharmacokinetic properties?

  • Methodological Answer : Substituent effects are quantified via HPLC-based logP measurements and metabolic stability assays (e.g., microsomal half-life). Fluorophenyl groups enhance metabolic resistance, while bulky substituents (e.g., tert-butyl) reduce clearance. Data for analogs show a 2.5-fold increase in half-life with 4-fluorophenyl vs. unsubstituted phenyl .

Key Notes

  • Structural analogs (e.g., 4y ) provide actionable SAR insights despite minor scaffold differences .
  • SHELX remains critical for resolving crystallographic ambiguities in thiadiazole derivatives .

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